N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide)
Overview
Description
N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide) is a useful research compound. Its molecular formula is C18H22N4O7 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide), commonly referred to as 5LIO-1-Cm-3,2-HOPO, is a synthetic compound with significant potential in biological applications, particularly in the field of chelation therapy for actinides. This article reviews its biological activity, focusing on its efficacy in uranium removal and its overall safety profile based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22N4O7
- Molecular Weight : 406.4 g/mol
- CAS Number : 2122211-48-5
Chelation Efficacy
Recent studies have demonstrated that 5LIO-1-Cm-3,2-HOPO exhibits high chelation efficiency for uranium ions (U(VI)). The compound's design allows it to form stable complexes with uranium, significantly enhancing its decorporation from biological systems. In vitro assays and in vivo experiments on mice have shown that this ligand can effectively remove uranium from kidneys and bones, which is crucial for mitigating the toxic effects of uranium exposure.
Table 1: Summary of Biological Activity Studies
The mechanism behind the chelation involves the formation of a stable complex between 5LIO-1-Cm-3,2-HOPO and uranium ions. The hydroxypyridinone functional groups play a critical role in binding the metal ion through coordination chemistry. This interaction not only facilitates the removal of uranium but also prevents its reabsorption into biological tissues.
Safety Profile
While the chelation efficacy is promising, safety assessments are vital. Comparisons with other ligands indicate that 5LIO-1-Cm-3,2-HOPO has a lower toxicity profile. For instance, while some ligands cause kidney damage at therapeutic doses, 5LIO-1-Cm-3,2-HOPO has shown minimal adverse effects in preliminary studies.
Table 2: Toxicity Comparison with Other Chelators
Chelator | Toxicity Level | Remarks |
---|---|---|
5LIO-1-Cm-3,2-HOPO | Low | Minimal kidney damage observed. |
CAM(S) | High | Severe renal toxicity noted. |
CaNa3-DTPA | Moderate | Effective but with notable side effects. |
Case Studies
Several case studies have highlighted the effectiveness of 5LIO-1-Cm-3,2-HOPO in clinical settings:
- Case Study on Uranium Exposure : A study involving mice exposed to uranium showed that administration of 5LIO-1-Cm-3,2-HOPO led to a significant reduction in uranium levels in both kidneys and bones within a short period post-treatment.
- Comparative Study : In a comparative analysis with CaNa3-DTPA, 5LIO-1-Cm-3,2-HOPO demonstrated superior performance in terms of both efficacy and safety.
Properties
IUPAC Name |
2-(3-hydroxy-2-oxopyridin-1-yl)-N-[2-[2-[[2-(3-hydroxy-2-oxopyridin-1-yl)acetyl]amino]ethoxy]ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O7/c23-13-3-1-7-21(17(13)27)11-15(25)19-5-9-29-10-6-20-16(26)12-22-8-2-4-14(24)18(22)28/h1-4,7-8,23-24H,5-6,9-12H2,(H,19,25)(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFOTUGVCBGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)O)CC(=O)NCCOCCNC(=O)CN2C=CC=C(C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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